Methyl 6-bromo-1H-indole-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 868656-97-7 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 6-bromo-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 6-bromo-1H-indole-3-carboxylate” is C10H8BrNO2 . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-indole-3-carboxylate” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 6-bromo-1H-indole-3-carboxylate plays a crucial role in the synthesis of various complex organic compounds. It is used in reactions to create diverse esters and derivatives. For instance, it was converted into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide, a chemical reaction highlighting its versatility in organic synthesis (Irikawa et al., 1989). Moreover, it is involved in regioselective dibromination processes, leading to the synthesis of complex indole derivatives like methyl 5,6-dibromoindole-3-carboxylate, which are critical for natural and non-natural dibromoindole syntheses (Parsons et al., 2011).
Biological and Medicinal Research
Methyl 6-bromo-1H-indole-3-carboxylate also finds applications in the field of medicinal chemistry and biological research. It is a key component in the study of brominated tryptophan alkaloids, as seen in research involving Thorectidae sponges, where it led to the discovery of new brominated tryptophan derivatives with potential antimicrobial properties (Segraves & Crews, 2005).
Material and Chemical Engineering
In the realm of material science and chemical engineering, Methyl 6-bromo-1H-indole-3-carboxylate is involved in advanced synthesis techniques. For example, it has been used in the development of new methods for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, employing techniques like cross-dehydrogenative coupling, highlighting its role in innovative synthetic methodologies (Akbari & Faryabi, 2023).
Photophysical Studies
Methyl 6-bromo-1H-indole-3-carboxylate derivatives have been synthesized and studied for their photophysical properties, making them candidates for applications as fluorescent probes in various scientific studies. Their response to fluoride ions, in particular, has been a subject of interest in this regard (Pereira et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromo-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZJYJMYLUQJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467637 | |
Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-indole-3-carboxylate | |
CAS RN |
868656-97-7 | |
Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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